molecular formula C13H19Cl2N3O B2605875 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride CAS No. 2171915-58-3

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride

Cat. No.: B2605875
CAS No.: 2171915-58-3
M. Wt: 304.22
InChI Key: IAZXETPBGMFHHD-UHFFFAOYSA-N
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Description

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H19Cl2N3O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a pharmaceutical intermediate and in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride typically involves the reaction of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile with hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes

    Purification Steps: Including crystallization and filtration to obtain high-purity product

    Quality Control: Ensuring the product meets pharmaceutical standards

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential effects on biological systems and as a ligand in receptor studies

    Medicine: Investigated for its potential therapeutic properties, including as an antihistamine or antipsychotic agent

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

    Receptor Binding: Interaction with histamine or serotonin receptors

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    Cetirizine hydrochloride: An antihistamine with a similar piperazine structure

    Flupentixol: An antipsychotic with a piperazine moiety

    Levocetirizine: A more potent enantiomer of cetirizine

Uniqueness

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound for scientific studies.

Properties

IUPAC Name

2-(2-piperazin-1-ylethoxy)benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZXETPBGMFHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC=C2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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